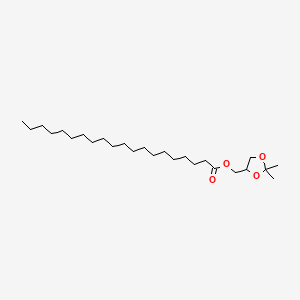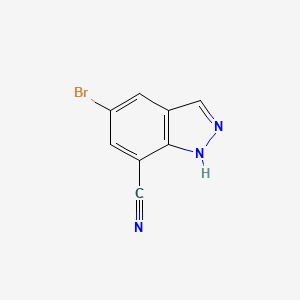
4-Methyl-1,3-oxathiolan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1,3-oxathiolan-5-one is a heterocyclic compound containing sulfur and oxygen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3-oxathiolan-5-one can be achieved through several methods. One efficient approach involves the use of the Mukaiyama reagent, which facilitates the conversion of aldehydes and mercaptoacetic acid into the corresponding 1,3-oxathiolan-5-one derivatives . This reaction typically occurs in dimethylformamide (DMF) and provides good to excellent yields without the need for chromatographic purification.
Another method involves the organocatalytic approach, where nitromethane is used as a potential organocatalyst to promote the cyclization reaction between strained heterocyclic compounds and heterocumulenes at ambient conditions .
Industrial Production Methods: Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The use of organocatalysts and Mukaiyama reagents are preferred due to their efficiency, low toxicity, and minimal sensitivity to moisture and oxygen .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-1,3-oxathiolan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and oxygen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1,3-oxathiolan-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It has shown antiviral, anticonvulsant, antiulcer, and antifungal activities.
Wirkmechanismus
The mechanism of action of 4-Methyl-1,3-oxathiolan-5-one involves its interaction with various molecular targets and pathways. The compound’s sulfur and oxygen atoms play a crucial role in its reactivity and binding affinity. For instance, it can act as an agonist or antagonist on muscarinic receptors, influencing neurotransmission and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,3-Oxathiolane-2-imine derivatives: These compounds share a similar ring structure but differ in their functional groups and reactivity.
1,3-Thiazolidines: These compounds contain a sulfur atom in a five-membered ring but lack the oxygen atom present in 1,3-oxathiolanes.
Uniqueness: 4-Methyl-1,3-oxathiolan-5-one is unique due to its specific combination of sulfur and oxygen atoms within the ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in organic synthesis, medicinal chemistry, and industrial processes.
Eigenschaften
CAS-Nummer |
60822-62-0 |
|---|---|
Molekularformel |
C4H6O2S |
Molekulargewicht |
118.16 g/mol |
IUPAC-Name |
4-methyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C4H6O2S/c1-3-4(5)6-2-7-3/h3H,2H2,1H3 |
InChI-Schlüssel |
WKQFFYOTROKXDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)OCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1h-[1,2,4]Thiadiazino[4,3-a]benzimidazole](/img/structure/B13978826.png)


![5,5-dimethyl-6H-thiopyrano[2,3-b]furan-4-one](/img/structure/B13978855.png)





![2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole](/img/structure/B13978895.png)
![5-[(3-Aminophenyl)(hydroxy)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13978896.png)


